molecular formula C24H24ClNO B12757145 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine CAS No. 102367-07-7

1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine

Cat. No.: B12757145
CAS No.: 102367-07-7
M. Wt: 377.9 g/mol
InChI Key: AUPVDIUOZIGAGC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine is a synthetic organic compound characterized by its complex molecular structure It features a pyrrolidine ring substituted with a benzyl group and a p-chloro-alpha-phenylbenzyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the p-chloro-alpha-phenylbenzyloxy substituent. Key steps may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

    Substitution with p-Chloro-alpha-phenylbenzyloxy Group: This step may involve nucleophilic substitution reactions where the pyrrolidine derivative reacts with p-chloro-alpha-phenylbenzyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and p-chloro positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of benzyl ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways.

    Pathways Involved: Potential pathways include those related to neurotransmission, metabolic regulation, and cellular signaling.

Comparison with Similar Compounds

    1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)piperidine: Similar structure but with a piperidine ring.

    1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)azetidine: Similar structure but with an azetidine ring.

Uniqueness: 1-Benzyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine is unique due to its specific substitution pattern and the presence of the pyrrolidine ring, which may confer distinct chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

102367-07-7

Molecular Formula

C24H24ClNO

Molecular Weight

377.9 g/mol

IUPAC Name

1-benzyl-3-[(4-chlorophenyl)-phenylmethoxy]pyrrolidine

InChI

InChI=1S/C24H24ClNO/c25-22-13-11-21(12-14-22)24(20-9-5-2-6-10-20)27-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23-24H,15-18H2

InChI Key

AUPVDIUOZIGAGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4

Origin of Product

United States

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